"Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" properties
"Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" properties
An In-depth Technical Guide to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Versatile Chiral Building Block
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic, protected amino acid derivative that has emerged as a cornerstone building block in medicinal chemistry and organic synthesis. Its structure is strategically designed for versatility, featuring three key functional groups: a reactive bromine atom, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. This trifunctional architecture allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex, biologically active molecules.[1][2]
For drug development professionals, this compound serves as a critical precursor for non-natural amino acids, peptidomimetics, and various heterocyclic scaffolds.[2][3] The bromine atom acts as a versatile handle for introducing molecular diversity via nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine enables its seamless integration into standard peptide synthesis workflows.[1][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and field-proven applications, offering researchers the technical insights required to leverage this reagent effectively.
PART 1: Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application. The data below, consolidated from multiple suppliers and safety data sheets, provides the core specifications for this compound.
Physicochemical Data Summary
The compound exists as different stereoisomers, with the (R) and (S) enantiomers being common. The properties are generally consistent between them, though specific optical rotation would differ.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆BrNO₄ | [1][5] |
| Molecular Weight | 282.13 g/mol | [2][6] |
| CAS Number | 175844-11-8 ((R)-isomer)[7][8]; 402726-50-5 ((S)-isomer) | [7][8] |
| Appearance | White to off-white solid or crystalline powder. | [6][7][9] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Store in a refrigerator (2-8°C), sealed, and under a dry, inert atmosphere.[2][5][7] | [2][5][7] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | Inferred from reaction conditions. |
| InChI Key | ODLDPRMMKCMNMD-LURJTMIESA-N ((R)-isomer) | [7] |
Safety and Handling
This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.
| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. | [10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Handle in accordance with good industrial hygiene and safety practice. | [9][11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | [9][10] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes. | [10] |
PART 2: Synthesis and Reactivity
The synthetic utility of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate stems from its predictable reactivity, which is dominated by the interplay between the Boc-protected amine and the bromo-substituted carbon.
Representative Synthetic Pathway
While multiple specific routes exist, a common and logical approach involves the protection and esterification of a suitable amino acid precursor, followed by bromination. The Hell-Volhard-Zelinsky (HVZ) reaction provides a classic method for α-halogenation of carboxylic acids, which serves as a conceptual basis for the synthesis of such α-amino-β-halo esters.[12][13]
Caption: Key reaction pathways available for the title compound.
-
Nucleophilic Substitution at C-Br: The carbon-bromine bond is the primary site for introducing complexity. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, azides, carbanions). [1]This S_N2 reaction is fundamental to its use in creating novel C-N, C-S, and C-C bonds. [2][14]2. Acid-Catalyzed Deprotection of the Amine: The Boc group is readily cleaved under anhydrous acidic conditions, such as treatment with TFA in dichloromethane (DCM). []This reaction proceeds via the formation of a stable tert-butyl cation, liberating the free amine as a salt. [16]This orthogonality makes it compatible with base-labile protecting groups like Fmoc, a cornerstone of modern peptide synthesis. [16]3. Modification of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., with lithium hydroxide) or reduced to a primary alcohol using reducing agents like sodium borohydride. [1][17]This adds another layer of synthetic possibilities for modifying the C-terminus of the amino acid scaffold.
PART 3: Applications in Drug Development
The true value of this reagent is demonstrated in its application to create molecules with enhanced therapeutic potential.
Synthesis of Non-Natural Amino Acids and Peptidomimetics
Peptides often suffer from poor metabolic stability due to degradation by proteases. [18]Incorporating non-natural amino acids can introduce conformational constraints and steric hindrance that increase resistance to enzymatic cleavage. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a premier starting material for this purpose.
A noteworthy advanced application is in nickel-catalyzed cross-electrophile coupling reactions. Researchers have successfully coupled β-bromo α-amino acid esters with aryl bromides. [3]This method allows for the stereocontrolled synthesis of α-arylated β-amino acid motifs, which are valuable structures in pharmacologically active molecules. [3]The reaction proceeds via a radical 1,2-amino migration, demonstrating a sophisticated skeletal editing strategy to access novel chemical space. [3]
Building Block for Bioactive Heterocycles
The compound can serve as a precursor to chiral aziridines or other strained rings, which are themselves versatile intermediates for more complex heterocyclic systems found in many drug candidates. The sequential reaction at the bromide and the amine/ester functionalities provides a robust platform for convergent synthesis strategies.
Solid-Phase Peptide Synthesis (SPPS)
While less common than standard protected amino acids, this building block can be used in SPPS to introduce an electrophilic handle onto a growing peptide chain. [4][19]After incorporation, the bromine atom on the side chain can be reacted on-resin with a nucleophile to create modified peptides, or it can be used to induce cyclization with another residue in the chain.
PART 4: Experimental Protocols
The following protocols are representative of the key transformations discussed. They are intended as a guide and may require optimization based on the specific substrate and scale.
Protocol 1: General Nucleophilic Substitution (N-Alkylation)
This protocol describes a typical procedure for reacting the title compound with a primary amine to form a diamine derivative.
Objective: To demonstrate the S_N2 reactivity of the C-Br bond.
Materials:
-
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.2 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
TLC plates (silica), ethyl acetate, hexanes
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) and the base (K₂CO₃ or DIPEA, 3.0 eq).
-
Solvation: Add anhydrous ACN or DMF to dissolve the solids (approx. 0.1 M concentration).
-
Nucleophile Addition: Add the primary amine (2.2 eq) to the stirring solution at room temperature. Rationale: An excess of the amine is used to drive the reaction to completion and to neutralize the HBr byproduct.
-
Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if necessary. Monitor the reaction progress by TLC, observing the disappearance of the starting bromide. This typically takes 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any excess acid and the brine wash helps to remove water.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-alkylated product.
Protocol 2: Boc-Group Deprotection
This protocol details the standard procedure for removing the Boc protecting group to liberate the free amine.
Objective: To generate the primary amine for subsequent coupling reactions.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask (approx. 0.1 M).
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.
-
Final Product: The resulting product is the TFA salt of the free amine, which is often a viscous oil or solid. It can be used directly in the next step (e.g., peptide coupling) or neutralized by washing with a mild base.
Conclusion
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is more than a simple reagent; it is a sophisticated synthetic tool. Its predictable, orthogonal reactivity allows chemists to meticulously build molecular complexity, making it an indispensable asset in the pipeline of modern drug discovery. [14]From increasing the proteolytic stability of peptides to serving as a linchpin in the synthesis of novel heterocyclic drug candidates, its applications are both broad and impactful. A firm grasp of its properties, reactivity, and handling is essential for any researcher aiming to innovate at the frontiers of medicinal chemistry.
References
- Benchchem. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.
-
Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]
- CymitQuimica. (n.d.). (R)-methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.
-
Van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. Retrieved from [Link]
-
Kotsuki, H., et al. (1998). The reactivity of the N-Boc protecting group: an underrated feature. ElectronicsAndBooks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Nielsen, D. S., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]
-
RSC Publishing. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: N-Boc-L-alanine methyl ester. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet: Boc-3-Pal-OH. Retrieved from [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
Sources
- 1. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | 1219200-16-4 | Benchchem [benchchem.com]
- 2. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate [myskinrecipes.com]
- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. (R)-methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 175844-11-8|(R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.ch [fishersci.ch]
- 12. orgosolver.com [orgosolver.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Page loading... [wap.guidechem.com]
- 18. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 19. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
